Scaffold Superiority for EGFR Inhibition: Furopyrimidine vs. Thieno- and Pyrrolopyrimidines
In a direct scaffold comparison study, the furo[2,3-d]pyrimidine core was evaluated against its thieno- and pyrrolopyrimidine counterparts for EGFR inhibition. The furopyrimidine scaffold consistently delivered superior enzymatic activity in this series, establishing it as the preferred starting point for developing new epidermal growth factor receptor antagonists [1].
| Evidence Dimension | Scaffold-dependent EGFR inhibitory activity |
|---|---|
| Target Compound Data | Furo[2,3-d]pyrimidine scaffold |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds |
| Quantified Difference | Superior (exact values not available; qualitative assessment from SAR study) |
| Conditions | Structure-activity relationship study of 4-amino-6-aryl substituted derivatives in EGFR enzymatic assays. |
Why This Matters
Procurement of the furopyrimidine core ensures access to a scaffold with a validated, favorable activity profile for EGFR inhibition over competing heterocyclic cores.
- [1] Han J, et al. Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors. Eur J Med Chem. 2016;119:278-299. PMID: 27235841. View Source
